Cathepsin B Endopeptidase Inhibition
In the published cathepsin B inhibitor series, the closest analog bearing an 8‑piperidinyl substituent, 8‑(4‑methylpiperidin‑1‑yl)‑5‑nitroquinoline, inhibits cathepsin B endopeptidase activity with a Ki of 4.2 μM (assay: fluorogenic Z‑Phe‑Arg‑AMC substrate, recombinant human cathepsin B) [1]. The target compound 5‑nitro‑8‑(piperidin‑1‑yl)quinoline differs only by omission of the 4‑methyl group on the piperidine ring, reducing steric bulk. Based on the SAR reported in the same study, removal of the 4‑substituent is predicted to alter the compound's binding mode in the S2 pocket and shift endopeptidase inhibitory potency [1]. No direct head‑to‑head comparison with nitroxoline (8‑hydroxy‑5‑nitroquinoline, Ki ≈ 100 μM endopeptidase) is available for the target compound.
| Evidence Dimension | Cathepsin B endopeptidase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined in published literature; predicted to fall near the low‑micromolar range based on nearest‑neighbor SAR. |
| Comparator Or Baseline | 8-(4-methylpiperidin-1-yl)-5-nitroquinoline: Ki = 4.2 μM (recombinant human cathepsin B, Z‑Phe‑Arg‑AMC substrate). |
| Quantified Difference | Unknown; des‑methyl analog may exhibit altered Ki within ± 2‑to‑3‑fold of the comparator. |
| Conditions | Fluorogenic assay with recombinant human cathepsin B at pH 6.0, 37 °C; enzyme pre‑activated with DTT. |
Why This Matters
For endopeptidase‑targeted programs, verifying actual Ki of the des‑methyl compound is essential; purchasing the 4‑methyl analog does not guarantee equivalent potency.
- [1] Sosič I, Mirković B, Arenz K, et al. Development of new cathepsin B inhibitors: combining in vitro and in silico approaches. Biol Chem. 2016;397(2):165-174. doi:10.1515/hsz-2015-0216. View Source
